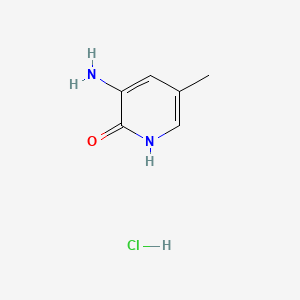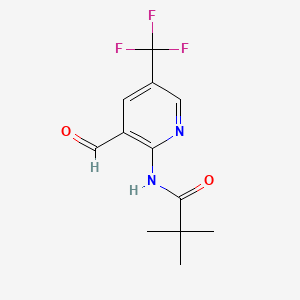
HA155
Vue d'ensemble
Description
HA-155, également connu sous le nom d'Inhibiteur IV d'Autotaxine, est un composé à base d'acide boronique. C'est un inhibiteur puissant et sélectif de l'autotaxine, une enzyme qui convertit la lysophosphatidylcholine en acide lysophosphatidique. Cette conversion joue un rôle important dans divers processus biologiques, notamment la prolifération cellulaire, l'angiogenèse et la sécrétion de cytokines .
Applications De Recherche Scientifique
HA-155 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of autotaxin and its effects on lysophosphatidic acid production.
Biology: Investigated for its role in cell proliferation, migration, and survival.
Medicine: Explored as a potential therapeutic agent for conditions involving autotaxin activity, such as cancer, inflammation, and fibrosis.
Industry: Utilized in the development of new drugs targeting autotaxin-related pathways
Mécanisme D'action
Target of Action
HA155, also known as B-[4-[[4-[[3-[(4-fluorophenyl)methyl]-2,4-dioxo-5-thiazolidinylidene]methyl]phenoxy]methyl]phenyl]-boronic acid, is a potent and selective inhibitor of Autotaxin (ATX) . ATX is a secreted lysophospholipase D, which generates the bioactive lipid mediator lysophosphatidic acid (LPA) . LPA stimulates migration, proliferation, and survival of cells by activating specific G protein-coupled receptors .
Mode of Action
This compound inhibits ATX by binding to the ATX active site . The boronic acid moiety in this compound targets the threonine oxygen nucleophile in the ATX active site . Meanwhile, the hydrophobic 4-fluorobenzyl moiety of this compound targets the hydrophobic pocket responsible for lipid binding .
Biochemical Pathways
The ATX-LPA signaling axis is involved in cancer, inflammation, and fibrotic disease . ATX facilitates the hydrolysis of lysophosphatidylcholine (LPC) to LPA, a bioactive phospholipid, which facilitates a diverse range of cellular effects in multiple tissue types . Abnormal LPA expression can lead to the progression of diseases such as cancer and fibrosis .
Pharmacokinetics
It is known that this compound is a potent and selective autotaxin inhibitor, with an ic50 of 57 nM .
Result of Action
This compound potently blocks thrombin-induced LPA secretion in platelets . It completely attenuates the thrombin-mediated increase in platelet-derived LPA in a dose-dependent manner .
Action Environment
The action of this compound is influenced by the environment in which it operates. For instance, platelets are important participants in LPA production in the circulation . Activated platelets play an active role in LPA production during clotting . An anti-platelet antibody can decrease the production of LPA in serum by almost 50% in rat experiments .
Analyse Biochimique
Biochemical Properties
HA155 interacts with autotaxin, an enzyme that plays a crucial role in the biochemical reactions involving lysophosphatidic acid (LPA). The compound’s interaction with autotaxin leads to the inhibition of LPA secretion, particularly in response to thrombin .
Cellular Effects
The effects of this compound on cells are primarily mediated through its impact on LPA levels. By inhibiting autotaxin and subsequently reducing LPA secretion, this compound can influence various cellular processes. These include cell signaling pathways, gene expression, and cellular metabolism, all of which are known to be affected by LPA levels .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with autotaxin. This binding inhibits the enzyme’s activity, leading to a decrease in LPA secretion. The reduction in LPA levels can then lead to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
Given its role as an autotaxin inhibitor, it is likely that its effects on LPA secretion and subsequent cellular processes would be observed over the course of treatment with the compound .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Given its mechanism of action, it is plausible that higher doses of the compound would result in greater inhibition of autotaxin and thus more pronounced effects on LPA secretion and cellular processes .
Metabolic Pathways
This compound is involved in the metabolic pathway of LPA, a bioactive lipid mediator. By inhibiting autotaxin, this compound can affect the levels of LPA and thus influence the metabolic flux of this pathway .
Subcellular Localization
Given its role as an autotaxin inhibitor, it is likely that it would be found in locations where this enzyme is active .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de HA-155 implique l'incorporation d'une fraction d'acide boronique dans la structure du composé. L'acide boronique se lie sélectivement à la thréonine catalytique de l'autotaxine, inhibant son activité. La voie de synthèse implique généralement les étapes suivantes :
- Formation de l'intermédiaire d'acide boronique.
- Couplage de l'intermédiaire d'acide boronique avec un groupe fluorophényle.
- Assemblage final du composé par une série d'étapes de condensation et de purification .
Méthodes de production industrielle : La production industrielle de HA-155 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Les étapes clés comprennent :
- Synthèse à grande échelle de l'intermédiaire d'acide boronique.
- Réactions de couplage efficaces pour incorporer le groupe fluorophényle.
- Processus de purification pour garantir une pureté élevée du produit final .
Analyse Des Réactions Chimiques
Types de réactions : HA-155 subit diverses réactions chimiques, notamment :
Oxydation : La fraction d'acide boronique peut être oxydée dans des conditions spécifiques.
Réduction : Le composé peut être réduit pour modifier ses groupes fonctionnels.
Substitution : Le groupe fluorophényle peut subir des réactions de substitution pour introduire différents substituants
Réactifs et conditions courants :
Oxydation : Réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Conditions impliquant des réactifs nucléophiles ou électrophiles
Produits principaux :
Oxydation : Formation de dérivés oxydés de HA-155.
Réduction : Formes réduites du composé avec des groupes fonctionnels modifiés.
Substitution : Dérivés substitués avec différents groupes fonctionnels
4. Applications de la recherche scientifique
HA-155 a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme outil pour étudier l'inhibition de l'autotaxine et ses effets sur la production d'acide lysophosphatidique.
Biologie : Investigé pour son rôle dans la prolifération cellulaire, la migration et la survie.
Médecine : Exploré comme un agent thérapeutique potentiel pour les affections impliquant l'activité de l'autotaxine, telles que le cancer, l'inflammation et la fibrose.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les voies liées à l'autotaxine
5. Mécanisme d'action
HA-155 exerce ses effets en inhibant sélectivement l'autotaxine. La fraction d'acide boronique de HA-155 se lie à la thréonine catalytique de l'autotaxine, empêchant la conversion de la lysophosphatidylcholine en acide lysophosphatidique. Cette inhibition perturbe l'axe de signalisation autotaxine-acide lysophosphatidique, affectant les processus tels que la prolifération cellulaire, l'angiogenèse et la sécrétion de cytokines .
Composés similaires :
- PF-00489791
- K134
- Chlorhydrate d'Imazodan
- Fumarate de kétotifène
- Apremilast
- Vesnarinone
- Chlorhydrate de vardénafil .
Comparaison : HA-155 est unique en raison de sa structure à base d'acide boronique, qui permet une liaison sélective à la thréonine catalytique de l'autotaxine. Cette spécificité fait de HA-155 un inhibiteur puissant avec une CI50 de 5,7 nM, le distinguant des autres inhibiteurs de l'autotaxine .
Comparaison Avec Des Composés Similaires
- PF-00489791
- K134
- Imazodan hydrochloride
- Ketotifen fumarate
- Apremilast
- Vesnarinone
- Vardenafil hydrochloride .
Comparison: HA-155 is unique due to its boronic acid-based structure, which allows for selective binding to the catalytic threonine of autotaxin. This specificity makes HA-155 a potent inhibitor with an IC50 of 5.7 nM, distinguishing it from other autotaxin inhibitors .
Propriétés
IUPAC Name |
[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BFNO5S/c26-20-9-3-17(4-10-20)14-27-23(28)22(33-24(27)29)13-16-5-11-21(12-6-16)32-15-18-1-7-19(8-2-18)25(30)31/h1-13,30-31H,14-15H2/b22-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWUZCBSWABPMR-XKZIYDEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BFNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676768 | |
| Record name | [4-({4-[(Z)-{3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229652-21-4 | |
| Record name | [4-({4-[(Z)-{3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B581523.png)


![4-Boc-4,8-diazabicyclo[5.2.0]nonane](/img/structure/B581527.png)


![3-[2-(BOC-AMINO)ACETAMIDO]BENZENEBORONIC ACID PINACOL ESTER](/img/structure/B581534.png)





